molecular formula C8H11N3O2 B2421433 4-(Pyrazin-2-yloxy)oxolan-3-amine CAS No. 2199602-21-4

4-(Pyrazin-2-yloxy)oxolan-3-amine

Cat. No. B2421433
CAS RN: 2199602-21-4
M. Wt: 181.195
InChI Key: CERATNARRYHMFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, 2-oxazolines can be prepared from aromatic aldehydes and 2-aminoethanol with pyridinium hydrobromide perbromide in water at room temperature . The synthesis of amines can involve reactions such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, and reductive amination of aldehydes or ketones .

Scientific Research Applications

1. Structural Characterization and Hydrogen Bonding

Research on related compounds, such as N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine, focuses on structural characterization and understanding the hydrogen bonding patterns. These studies are significant for designing compounds with specific molecular interactions and properties (Böck et al., 2021).

2. Synthesis and Functional Group Transformations

Another area of research involves the synthesis of compounds like 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using 4-(Pyrazin-2-yloxy)oxolan-3-amine or related compounds. These syntheses often focus on developing efficient, environment-friendly methods and understanding the reaction mechanisms (Wang et al., 2011).

3. Optoelectronic Material Development

Pyrazine derivatives are employed in organic optoelectronic materials. Research in this area includes developing methods for synthesizing pyrazine derivatives, like dipyrrolopyrazine, and investigating their optical and thermal properties for potential applications in optoelectronics (Meti et al., 2017).

4. Bioactive Compound Synthesis

Research also includes the synthesis of pyrazole derivatives and their evaluation for potential antitumor, antifungal, and antibacterial properties. This involves understanding the structure-activity relationships of these compounds (Titi et al., 2020).

properties

IUPAC Name

4-pyrazin-2-yloxyoxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-6-4-12-5-7(6)13-8-3-10-1-2-11-8/h1-3,6-7H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERATNARRYHMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=NC=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrazin-2-yloxy)oxolan-3-amine

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